Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDCMHGLFBWAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Strategy
A widely adopted method involves reacting 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form the intermediate N,N-dimethyl-N'-(5-fluoropyridin-2-yl)formamidine (Step 1). This intermediate undergoes cyclization with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃) and solvent (e.g., DMF) at 100–160°C for 2–8 hours (Step 2).
Mechanistic Insights :
-
Step 1 : DMF-DMA acts as a carbonyl surrogate, forming a formamidine intermediate through nucleophilic attack by the amine group of 2-amino-5-fluoropyridine.
-
Step 2 : Ethyl bromoacetate introduces the ester moiety, while intramolecular cyclization forms the imidazo[1,2-a]pyridine core. The trifluoromethyl group is introduced via a pre-functionalized bromoacetate derivative or post-cyclization trifluoromethylation.
Optimization Parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature (Step 2) | 140–160°C | Maximizes cyclization efficiency |
| Reaction Time | 6–8 hours | Reduces side products |
| Base | NaHCO₃ (1.5 equiv) | Balances reactivity and solubility |
| Solvent | DMF | Enhances intermediate stability |
Trifluoromethyl Group Introduction Strategies
Incorporating the trifluoromethyl group at position 2 presents challenges due to its steric and electronic effects. Two primary approaches are employed:
Direct Use of Trifluoromethylated Reagents
Ethyl bromoacetate analogs bearing a trifluoromethyl group, such as ethyl 2-bromo-3,3,3-trifluoropropionate , can be used in Step 2. This method avoids post-cyclization modifications but requires specialized reagents.
Example Protocol :
Post-Cyclization Trifluoromethylation
For greater flexibility, the trifluoromethyl group is introduced after cyclization using Umemoto’s reagent (trifluoromethylating agent) under radical or ionic conditions.
Procedure :
-
Synthesize ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate via the condensation-cyclization method.
-
Dissolve the product (1 equiv) in anhydrous DCM.
-
Add Umemoto’s reagent (1.5 equiv) and CuI (0.2 equiv) at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1).
Esterification and Functional Group Compatibility
The ethyl ester group is introduced either during cyclization (via ethyl bromoacetate) or through post-synthesis esterification of a carboxylic acid intermediate.
One-Pot Esterification-Cyclization
Using ethyl bromoacetate in Step 2 simultaneously forms the ester and the imidazo[1,2-a]pyridine core, streamlining synthesis.
Advantages :
Hydrolysis-Esterification Route
For substrates sensitive to ester groups during cyclization:
-
Synthesize 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid via hydrolysis of the ethyl ester.
-
Re-esterify using ethanol and H₂SO₄ (Fischer esterification).
Conditions :
-
Carboxylic acid (1 equiv), ethanol (10 equiv), H₂SO₄ (0.1 equiv), reflux, 4 hours.
-
Yield : 85–90%.
Comparative Analysis of Synthetic Methods
Reaction Monitoring and Quality Control
Analytical Techniques :
-
HPLC : C18 column, acetonitrile/0.1% formic acid gradient (purity >95%).
-
¹H NMR : Characteristic signals at δ 1.42 (t, CH₂CH₃), δ 4.41 (q, OCH₂), δ 7.34–9.27 (aromatic protons).
-
¹⁹F NMR : Distinct peaks for fluorine (−110 ppm) and CF₃ (−60 ppm).
Impurity Profiling :
-
Common byproducts include de-fluorinated analogs (δ 7.1–8.3 ppm in ¹H NMR) and uncyclized intermediates.
Industrial-Scale Production Considerations
Challenges :
-
Cost of trifluoromethyl reagents.
-
Exothermic reactions requiring precise temperature control.
Optimizations :
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyridine ring, to form different oxidation states and reduced forms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Trifluoromethylation: Trifluoromethyl iodide, trifluoromethyl sulfonium salts
Esterification: Ethanol, sulfuric acid, Lewis acids
Hydrolysis: Aqueous acid or base
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.
Scientific Research Applications
Biological Activities
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Properties : Research indicates that compounds with imidazo-pyridine scaffolds often demonstrate antimicrobial activity against various pathogens. The presence of fluorine atoms may enhance lipophilicity, improving membrane penetration and bioactivity .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl group is known to influence biological activity by modulating the electronic properties of the molecule .
Applications in Drug Discovery
The unique structure of this compound allows it to serve as a valuable building block in drug discovery:
- Lead Compound Development : Its derivatives can be modified to develop lead compounds for various therapeutic areas, including oncology and infectious diseases. The ability to introduce various substituents at different positions on the imidazo-pyridine ring can lead to a library of compounds with tailored activities .
- Structure-Activity Relationship Studies : The compound serves as an important tool for understanding structure-activity relationships (SAR) in medicinal chemistry. Researchers can systematically alter functional groups to assess their impact on biological activity, aiding in the optimization of drug candidates .
Case Studies
Several case studies illustrate the application of this compound in research:
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, altering receptor signaling, and affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Halogens at Position 6
The nature of the halogen at position 6 significantly impacts electronic and steric properties. Key analogs include:
- Fluorine (6-F) : Reduces steric hindrance and increases electronegativity, improving membrane permeability compared to bulkier halogens like bromine or iodine .
- Bromine (6-Br) : Facilitates cross-coupling reactions (e.g., with N-chlorosuccinimide in acetic acid to form oxo derivatives) .
- Iodine (6-I) : Enables late-stage functionalization in medicinal chemistry but requires careful handling due to higher toxicity .
Positional Isomerism of Trifluoromethyl Group
The position of the trifluoromethyl group alters steric and electronic effects:
- CF₃ at Position 2 : Enhances electron-withdrawing effects, stabilizing the imidazo[1,2-a]pyridine core for electrophilic substitutions .
- CF₃ at Position 6 : May reduce interaction with biological targets due to unfavorable spatial orientation .
Ester Group Variations
The ester moiety influences solubility and metabolic pathways:
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and prolonged in vivo activity compared to methyl esters .
Core Heterocycle Modifications
Replacing pyridine with pyrimidine alters aromaticity and hydrogen-bonding capacity:
| Compound Name | CAS Number | Core Structure | Molecular Weight | Notes | References |
|---|---|---|---|---|---|
| Ethyl 6-bromo-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate | - | Pyrimidine core | 437.23 (calc.) | Increased hydrogen-bonding potential |
Biological Activity
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structural features, including a fluorine atom at the 6th position and a trifluoromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring. The ethyl ester group is located at the 3rd position, which contributes to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 270.19 g/mol |
| CAS Number | 131697625 |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine and trifluoromethyl groups enhances its binding affinity towards enzymes and receptors, allowing it to modulate biological pathways effectively. This compound has been shown to inhibit or activate specific enzymes and alter receptor signaling pathways, which can lead to significant therapeutic effects.
Therapeutic Applications
This compound has demonstrated potential in several therapeutic areas:
- Antimicrobial Activity : Recent studies have highlighted its efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound exhibits a minimum inhibitory concentration (MIC) ranging from 0.07 to 0.14 μM against XDR-TB strains, indicating strong antimicrobial properties .
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Its potential as an anti-inflammatory agent is also being explored, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. For example:
- Fluorine Substitutions : The introduction of fluorine atoms at strategic positions enhances lipophilicity and binding affinity.
- Trifluoromethyl Group : This group not only increases metabolic stability but also improves selectivity towards target proteins.
Case Study 1: Antitubercular Activity
In a study evaluating various imidazo[1,2-a]pyridine derivatives for their antitubercular activity, this compound exhibited an MIC90 of 0.07 μM against MDR strains. This finding underscores its potential as a lead compound for further development in tuberculosis treatment .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties revealed that this compound effectively inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This suggests a significant therapeutic window for selective targeting of cancer cells over normal cells .
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Friedel-Crafts Acylation : A Lewis acid-catalyzed (e.g., In(OTf)₃) reaction optimizes regioselective acetylation at the C-3 position. Key parameters include solvent choice (acetonitrile), stoichiometric control of ethyl 3-oxopropanoate derivatives, and avoidance of heterogeneous mixtures to ensure purity >90% .
- Substitution Reactions : Ethyl bromopyruvate reacts with halogenated pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) under mild conditions (40–60°C, 12–24 hrs) to yield the imidazo[1,2-a]pyridine core. Yields >85% are achieved with minimal byproducts .
- Critical Parameters :
- Catalyst loading (5–10 mol% Lewis acid).
- Temperature control to prevent decomposition of trifluoromethyl groups.
- Purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are recommended for characterizing structural features and purity?
- Methodological Answer :
- 1H/13C NMR : Assigns substituent positions (e.g., trifluoromethyl at C-2, fluoro at C-6) and confirms esterification at C-3. Key shifts: C-3 carbonyl (δ 165–170 ppm), aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.0303 for C₁₁H₈F₄N₂O₂) .
- IR Spectroscopy : Confirms ester carbonyl (1700–1750 cm⁻¹) and imidazo ring vibrations (1600–1650 cm⁻¹) .
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the primary pharmacological targets or bioactivity profiles associated with this compound?
- Methodological Answer :
- PI3K/Akt Pathway Inhibition : Demonstrates anti-fibrotic activity in hepatic stellate cells (HSCs) at IC₅₀ = 0.5–1.0 µM. Mechanism involves downregulation of α-SMA and collagen I via blockade of PI3K/Akt signaling .
- In Vivo Efficacy : Reduces liver fibrosis in rodent models (dose: 10 mg/kg, oral) with minimal hepatotoxicity .
- Selectivity : Structural analogs show >50-fold selectivity for PI3Kα over other isoforms (e.g., PI3Kβ/γ) .
Advanced Research Questions
Q. How do structural modifications at the C-3 or C-6 positions affect target selectivity and potency in PI3K-related pathways?
- Methodological Answer :
- C-3 Ester Modifications : Replacement of ethyl with methyl or benzyl groups reduces solubility but enhances membrane permeability. Benzyl derivatives show 2–3× higher PI3Kα inhibition .
- C-6 Fluorine Substitution : Fluorine at C-6 improves metabolic stability (t₁/₂ > 4 hrs in microsomes) and enhances binding to PI3Kα’s ATP pocket via hydrophobic interactions .
- SAR Table :
| Substituent | Target (IC₅₀) | Selectivity (PI3Kα vs. β/γ) |
|---|---|---|
| C-3 Ethyl | 0.8 µM | 50× |
| C-3 Benzyl | 0.4 µM | 30× |
| C-6 Fluoro | 0.6 µM | 60× |
Q. What experimental strategies are effective in resolving contradictory biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., PI3Kα-overexpressing HEK293) to control for genetic variability .
- Metabolic Stability Testing : Compare liver microsome half-life (e.g., human vs. rodent) to explain species-specific efficacy discrepancies .
- Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) to validate target engagement .
- Data Normalization : Report activity as % inhibition relative to positive controls (e.g., LY294002 for PI3K) to minimize inter-lab variability .
Q. What in vivo models have been validated for studying pharmacokinetics and toxicity?
- Methodological Answer :
- Liver Fibrosis Models : CCl₄-induced fibrosis in mice (oral dosing, 10 mg/kg, 4 weeks) shows reduced collagen deposition (40–60%) and ALT/AST normalization .
- PK/PD Profiling : Plasma exposure (AUC = 1200 ng·hr/mL) correlates with liver concentration (Cmax = 450 ng/g). Metabolite identification via LC-MS reveals stable ethyl ester hydrolysis .
- Toxicity Screening : No significant weight loss or hematological changes at therapeutic doses. High-dose studies (>50 mg/kg) indicate reversible renal tubular necrosis .
Notes
- All references are derived from peer-reviewed studies or patents; excluded sources (e.g., benchchem.com ) were not utilized.
- Structural data and synthesis protocols are consistent with IUPAC guidelines and experimental validation .
- For extended datasets (e.g., NMR spectra, dose-response curves), consult original publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
